molecular formula C6H5Cl2N B031299 4-Chloro-2-(chloromethyl)pyridine CAS No. 10177-21-6

4-Chloro-2-(chloromethyl)pyridine

Cat. No. B031299
CAS RN: 10177-21-6
M. Wt: 162.01 g/mol
InChI Key: LMYLEZYGXCVCEY-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)pyridine is a compound of interest in various chemical syntheses and reactions. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.

Synthesis Analysis

The synthesis of 4-Chloro-2-(chloromethyl)pyridine involves multiple steps, including chlorination and methylation of pyridine derivatives. For instance, the synthesis of related compounds such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine demonstrates a similar approach involving successive chlorination and methylation steps, yielding an overall yield of about 62% (Shen Li, 2012).

Scientific Research Applications

  • Synthesis of Dexlansoprazole Intermediate : A study by Gilbile, Bhavani, and Vyas (2017) outlines a modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole, highlighting its potential for green chemistry due to reduced waste generation and improved atom economy (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).

  • Precursor for Pyridine o-Quinodimethane Analogues : Carly et al. (1996) demonstrate the utility of o-bis(chloromethyl)pyridines as precursors for various pyridine o-quinodimethane analogues, particularly noting regiospecific cycloaddition in 3,4-dimethylenepyridine systems with electron-rich dienophiles (Peter R. Carly, S. Cappelle, F. Compernolle, & G. Hoornaert, 1996).

  • Anti-Infective Activity : Zubenko et al. (2020) report significant protistocidal and moderate antibacterial activity in new 4-chloro- and 4-aminomethyl-2-heteroaryl(hetaroyl)furo[2,3-c]pyridines (A. Zubenko, L. N. Divaeva, et al., 2020).

  • Synthesis of Trifloxysulfuron Intermediate : Zuo Hang-dong (2010) outlines a method for synthesizing 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron (Zuo Hang-dong, 2010).

  • Resolution of Pyridines : Busto, Gotor‐Fernández, and Gotor (2006) show that Pseudomonas cepacia lipase effectively resolves 4-chloro-2-(1-hydroxyalkyl)pyridines, providing precursors for enantiomerically pure catalysts (E. Busto, V. Gotor‐Fernández, & V. Gotor, 2006).

  • Synthesis of Lafutidine Intermediate : Shen Li (2012) discusses the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine, a potential intermediate for lafutidine (Shen Li, 2012).

  • Enantioselective Synthesis Using Baker's Yeast : Another study by Busto, Gotor‐Fernández, and Gotor (2006) reveals the enantioselective synthesis of 4-(dimethylamino)pyridines using baker's yeast as a catalyst, demonstrating the stereoselective construction of quaternary centers (E. Busto, V. Gotor‐Fernández, & V. Gotor, 2006).

  • Synthesis of 2-Aminomethyl-5-Methyl-7-Phenyloxazolo[5,4-b]Pyridines : Palamarchuk et al. (2019) demonstrate the synthesis of unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution with various amines and a cyclic amide (I. Palamarchuk, Mariya V. Matsukevich, et al., 2019).

Safety And Hazards

4-Chloro-2-(chloromethyl)pyridine is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYLEZYGXCVCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516572
Record name 4-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)pyridine

CAS RN

10177-21-6
Record name 4-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(chloromethyl)pyridine
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Synthesis routes and methods I

Procedure details

4-Chloro-2-pyridinemethanol (1.0 g, 6.965 mmol) was dissolved in dichloromethane (25 cm3), heated to reflux and then treated slowly with a solution of thionyl chloride (1.50 cm3, d=1.631 gcm−3, 0.0206 mmol) in DCM (25 cm3). The reaction mixture was then stirred at 60° C. for 3 h, soon turning pink. After this time the DCM was evaporated off and the pale pink residue carefully neutralised with saturated sodium bicarbonate solution (40 cm3). The product was then extracted into DCM (3×30 cm3) and dried over sodium carbonate for 30 min. After filtration the product solution was then concentrated to a low volume and filtered through a short silica column (1:4 methanol/DCM as eluent), giving a pale yellow solution. This was then concentrated down to a red/brown oil, dried at 50° C., which was the desired product 4-chloro-2-chloromethylpyridine (934 mg, 83%); 1H NMR (CDCl3); δH 8.40 (d, 1H, J=5.5), 7.44 (d, 1H, J=1.5), 7.19 (dd, 1H, J=5.5, 1.5), and 4.58 (s, 2H) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of (4-chloro-pyridine-2-yl)-methanol (146.8 mg, 1.0 mmol) described in Manufacturing Example 51-1-1 and toluene (3 mL) was added thionyl chloride (112 μL, 1.53 mmol) on an ice bath, which was stirred for 1 hour 15 minutes at room temperature. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (97 mg, 59%).
Quantity
146.8 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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